

Hdac8-IN-3 and Gene Transcription Regulation: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Hdac8-IN-3	
Cat. No.:	B12405227	Get Quote

Disclaimer: As of November 2025, "Hdac8-IN-3" is not a publicly documented specific chemical entity. This guide will therefore focus on a well-characterized, potent, and selective HDAC8 inhibitor, PCI-34051, as a representative molecule to discuss the role of selective HDAC8 inhibition in gene transcription regulation. The principles, experimental approaches, and biological effects described for PCI-34051 are illustrative of how a selective HDAC8 inhibitor can modulate gene expression and cellular processes.

Introduction to HDAC8 and its Role in Gene Transcription

Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a critical role in the epigenetic regulation of gene expression.[1][2] It catalyzes the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[3] Deacetylation of histones leads to a more condensed chromatin structure, which generally represses gene transcription.
[2][4] Beyond histones, HDAC8 targets several non-histone proteins, including the structural maintenance of chromosomes 3 (SMC3) protein, a key component of the cohesin complex, and the tumor suppressor p53.[3][5] Through its enzymatic activity, HDAC8 is implicated in a variety of cellular processes, including cell cycle progression, cell differentiation, and apoptosis.[3][5] Its dysregulation has been linked to various diseases, including cancer, making it an attractive therapeutic target.[5][6][7] Selective inhibitors of HDAC8, such as PCI-34051, are valuable tools for dissecting its biological functions and represent a promising class of therapeutic agents.





Quantitative Data for the Selective HDAC8 Inhibitor PCI-34051

The following tables summarize the key quantitative data for PCI-34051, a potent and selective HDAC8 inhibitor.

Table 1: In Vitro Inhibitory Activity of PCI-34051

Target	IC50 (nM)	Selectivity vs. Other HDACs	Reference
HDAC8	10	>200-fold vs. HDAC1, HDAC6; >1000-fold vs. HDAC2, HDAC3, HDAC10	[8][9]
HDAC1	1220	-	[10]
HDAC2	>10000	-	[10]
HDAC3	>10000	-	[10]

Table 2: Cellular Activity of PCI-34051



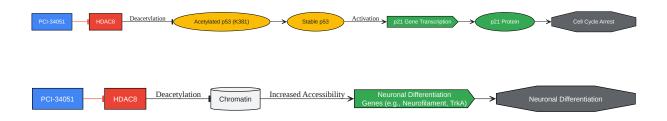
Cell Line	Assay	Parameter	Value (μM)	Reference
OVCAR-3 (ovarian cancer)	Growth Inhibition	GI50	6	[9]
T-cell derived cell lines	Apoptosis Induction	-	Induces caspase- dependent apoptosis	[9][11]
p53 wild-type ovarian cancer cells	Cell Proliferation	Effective Suppression	-	[12]
Neuroblastoma cells	Growth Delay	-	4 (PCI-34051)	[6]

Signaling Pathways Modulated by Selective HDAC8 Inhibition

Selective inhibition of HDAC8 by compounds like PCI-34051 can trigger specific signaling cascades that ultimately alter gene transcription and cellular fate.

p53-p21 Pathway Activation in Cancer Cells

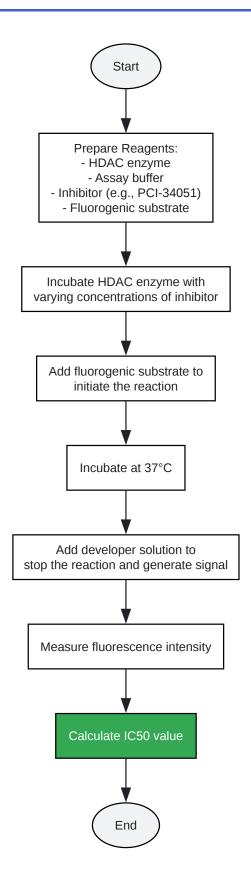
In p53 wild-type ovarian cancer cells, PCI-34051 has been shown to increase the acetylation of p53 at lysine 381 (K381).[12] This acetylation enhances the stability of the p53 protein, leading to the transcriptional upregulation of its target genes, such as the cyclin-dependent kinase inhibitor p21.[12] The increased expression of p21 can, in turn, induce cell cycle arrest and contribute to the anti-proliferative effects of HDAC8 inhibition.











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